molecular formula C17H13N B11069332 1-(9H-fluoren-2-yl)-1H-pyrrole

1-(9H-fluoren-2-yl)-1H-pyrrole

Cat. No.: B11069332
M. Wt: 231.29 g/mol
InChI Key: WKZRXZHPAFCKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-fluoren-2-yl)-1H-pyrrole is an organic compound that combines the structural features of fluorene and pyrrole. Fluorene is a polycyclic aromatic hydrocarbon, while pyrrole is a five-membered heterocyclic compound containing nitrogen. This unique combination imparts interesting chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(9H-fluoren-2-yl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-bromofluorene with pyrrole in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the C-C bond between the fluorene and pyrrole units.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(9H-fluoren-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(9H-fluoren-2-yl)-1H-pyrrole and its derivatives are being investigated for their pharmacological properties. Pyrrole compounds are known for their diverse biological activities, including:

  • Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrrole-based compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties : Research has highlighted the ability of pyrrole compounds to modulate inflammatory responses. For example, some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways, making them potential candidates for anti-inflammatory drugs .
  • Antimicrobial Activity : The structural features of pyrroles contribute to their effectiveness against a range of pathogens. Compounds containing the pyrrole moiety have demonstrated significant antibacterial and antifungal activities, which are crucial for developing new antibiotics .

Materials Science

In materials science, this compound is utilized in the development of novel materials with unique electronic and optical properties:

  • Fluorescent Probes : The compound can be modified to create fluorescent probes that are useful in biological imaging and diagnostics. The fluorescence properties enable these compounds to act as markers in cellular studies, allowing researchers to visualize biological processes in real time .
  • Conductive Polymers : Pyrrole derivatives are also used in the synthesis of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices enhances their electrical conductivity and stability .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds : this compound can be employed as a precursor for synthesizing more complex molecules through various chemical reactions such as cyclization, functionalization, and coupling reactions. This capability allows chemists to explore a wide array of chemical transformations and develop new synthetic methodologies .

Case Study 1: Anticancer Activity

A study demonstrated that a series of pyrrole derivatives were synthesized and screened for anticancer activity against human cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .

Case Study 2: COX-2 Inhibition

Research focused on modifying the structure of this compound to enhance its inhibitory activity against COX-2. The study revealed that specific substitutions on the pyrrole ring improved binding affinity and selectivity compared to existing COX-2 inhibitors like Celecoxib, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

    Fluorene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the pyrrole ring.

    Pyrrole: A five-membered heterocyclic compound containing nitrogen, without the fluorene moiety.

    1-(9H-fluoren-9-yl)-1H-pyrrole: A closely related compound with a different substitution pattern on the fluorene ring.

Uniqueness: 1-(9H-fluoren-2-yl)-1H-pyrrole is unique due to the combination of fluorene and pyrrole structures, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of novel materials and in various research applications.

Properties

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)pyrrole

InChI

InChI=1S/C17H13N/c1-2-6-16-13(5-1)11-14-12-15(7-8-17(14)16)18-9-3-4-10-18/h1-10,12H,11H2

InChI Key

WKZRXZHPAFCKFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.